molecular formula C12H15N B11913670 5-Isopropyl-1-methyl-1H-indole CAS No. 210536-48-4

5-Isopropyl-1-methyl-1H-indole

Cat. No.: B11913670
CAS No.: 210536-48-4
M. Wt: 173.25 g/mol
InChI Key: XGKIIWVDFCCKSQ-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-methyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method involves the N-alkylation of indole derivatives using alkyl halides .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that include the formation of the indole core followed by functionalization to introduce specific substituents. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Isopropyl-1-methyl-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-1-methyl-1H-indole is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. Its isopropyl and methyl groups can influence its interaction with biological targets and its behavior in chemical reactions .

Properties

CAS No.

210536-48-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-methyl-5-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)10-4-5-12-11(8-10)6-7-13(12)3/h4-9H,1-3H3

InChI Key

XGKIIWVDFCCKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

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